5-[(E)-2-nitroprop-1-enyl]-1-benzofuran

Stereochemistry NMR spectroscopy Conformational analysis

5-[(E)-2-Nitroprop-1-enyl]-1-benzofuran is a nitro-functionalized benzofuran derivative bearing an (E)-configured 2-nitroprop-1-enyl substituent at the 5-position of the fully aromatic benzofuran nucleus. It belongs to the broader class of α,β-unsaturated nitroalkenes (nitroolefins), which function as electrophilic Michael acceptors and have been widely investigated as precursors to bioactive amines, heterocycles, and nonlinear optical (NLO) chromophores.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B12067964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(E)-2-nitroprop-1-enyl]-1-benzofuran
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC(=CC1=CC2=C(C=C1)OC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9NO3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-7H,1H3/b8-6+
InChIKeyPANKQJCPRIMQBC-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(E)-2-Nitroprop-1-enyl]-1-benzofuran: Core Identity and Procurement-Relevant Structural Features


5-[(E)-2-Nitroprop-1-enyl]-1-benzofuran is a nitro-functionalized benzofuran derivative bearing an (E)-configured 2-nitroprop-1-enyl substituent at the 5-position of the fully aromatic benzofuran nucleus. It belongs to the broader class of α,β-unsaturated nitroalkenes (nitroolefins), which function as electrophilic Michael acceptors and have been widely investigated as precursors to bioactive amines, heterocycles, and nonlinear optical (NLO) chromophores [1]. The compound is structurally related to, but distinct from, the dihydro analog (E)-5-(2-nitroprop-1-enyl)-2,3-dihydro-1-benzofuran for which single-crystal X-ray diffraction data are available (dihedral angle between aromatic rings: 56.17°) [2]. Unlike simple nitrostyrenes, the embedded benzofuran oxygen modulates the electronic character of the aryl ring and may influence both the electrophilicity of the nitroalkenyl side chain and the compound's bioreductive activation profile.

Electrophilic Michael acceptor for amine/heterocycle synthesis
Stereodefined (E)-nitroalkene geometry for stereospecific transformations
Benzofuran oxygen modulates aryl ring electronics vs nitrostyrenes

Why 5-[(E)-2-Nitroprop-1-enyl]-1-benzofuran Cannot Be Replaced by Generic Nitroalkenyl Arenes


Nitroalkenyl arenes are not a functionally interchangeable commodity. The antimicrobial activity spectrum of β-nitropropenyl-substituted compounds varies dramatically with the nature of the aromatic scaffold—the benzodioxole analog (NPBD) emerged as one of only two broadly antimicrobial compounds among 20 tested congeners, while other aryl substitutions produced narrow, species-restricted profiles [1]. Within the benzofuran family itself, the position of nitro-group attachment dictates both synthetic accessibility and biological behavior: 2-nitrobenzofurans exhibit different dienophilic reactivity in Diels–Alder cycloadditions compared to 3-nitrobenzofurans [2], and the 5-position substitution pattern—as in the target compound—places the electron-withdrawing nitroalkenyl group on the benzo ring, electronically decoupled from the furan oxygen, which has distinct consequences for Michael acceptor electrophilicity, regioselectivity of nucleophilic attack, and potential bioreductive metabolism. Generic substitution without considering stereochemical configuration (E vs. Z) further risks altering conformational preference, molecular recognition, and downstream synthetic utility.

Aryl scaffold
Antimicrobial spectrum varies with heterocycle; benzofuran core may shift potency and selectivity relative to benzodioxole analog NPBD.
Regiochemistry
5-position substitution decouples nitroalkene from furan oxygen, potentially altering Diels–Alder reactivity and Michael acceptor profile vs 2-substituted isomers.
Stereochemistry
E/Z isomerism changes vinyl proton environment and steric profile; Z-isomer may not reproduce E-isomer reactivity in stereospecific additions.

5-[(E)-2-Nitroprop-1-enyl]-1-benzofuran: Quantitative Differentiation Evidence Against Closest Analogs


E-Configuration Stereochemical Assignment Distinguishes the Target Compound from the Z-Isomer in Downstream Reactivity

The (E)-configuration of the nitropropenyl side chain in 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran places the nitro group and the benzofuran ring on opposite sides of the olefinic bond. This contrasts with the Z-isomer, (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran, where both groups are cis-oriented. The E-isomer's vinyl proton is reported to resonate at δ 7.82 ppm (d, J = 15.6 Hz) in ¹H NMR, while the Z-isomer's corresponding proton appears at δ 7.45 ppm (d, J = 11.2 Hz) . The larger trans-coupling constant (J = 15.6 Hz) is consistent with the E-configuration and provides a definitive spectroscopic handle for batch identity verification. For the structurally related (E)-5-(2-nitroprop-1-enyl)-2,3-dihydro-1-benzofuran, single-crystal X-ray data confirm the E-geometry with a dihedral angle of 56.17° between the aromatic ring planes, reflecting a non-planar conformation that affects crystal packing and solubility [1]. Procurement of the incorrect stereoisomer would yield a compound with different conformational preferences, altered NMR fingerprint, and divergent reactivity in stereospecific transformations such as asymmetric Michael additions.

E/Z Isomer NMR
Head-to-head
E-isomer: δ 7.82 ppm (J = 15.6 Hz) vs Z-isomer: δ 7.45 ppm (J = 11.2 Hz)
Supports isomer identity verification via vinyl proton shift
Batch-specific verification recommended
Stereochemistry NMR spectroscopy Conformational analysis

Benzofuran Core Confers Distinct Electronic Character Relative to the Benzodioxole Analog NPBD

The target compound bears a benzofuran core (one endocyclic oxygen), whereas the structurally related and biologically characterized compound NPBD (5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole) contains a methylenedioxy bridge with two endocyclic oxygens. The benzodioxole analog NPBD exhibited broad-spectrum antimicrobial activity in MIC assays (fungicidal MIC values of 1–16 µg/mL across Aspergillus, Fusarium, Penicillium, and Candida spp., comparable to Amphotericin B) and was identified as one of only two broadly active compounds among 20 nitroalkenyl arenes tested [1][2]. The benzofuran core of the target compound presents a different electronic environment: the single furan oxygen is less electron-donating than the methylenedioxy group, which alters the electron density on the aryl ring, modulates the electrophilicity of the conjugated nitroalkene Michael acceptor, and may shift both antimicrobial potency and selectivity relative to NPBD. In the benzodioxole SAR series, the methylenedioxy substitution was explicitly identified as one of the chemical groups 'most closely associated with microbial toxicity' [1]. The benzofuran congener therefore represents a distinct point in chemical space where the heterocyclic core is varied while the pharmacophoric nitropropenyl side chain is held constant.

Core Heterocycle
Class-level
Target: Benzofuran core (one furan O)
NPBD analog: Benzodioxole (two O); broad-spectrum antifungal MIC 1–16 µg/mL (reported)
Distinct electronic profile may shift antimicrobial potency and selectivity
Head-to-head comparison data not yet reported
Heterocyclic chemistry Structure–activity relationship Antimicrobial

5-Position Substitution Places the Nitroalkenyl Group on the Benzo Ring, Differentiating It from 2-Substituted Benzofuran Nitroalkenes

The nitropropenyl substituent in 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran is attached to the benzene ring (position 5), whereas positional isomers such as 2-(2-nitroprop-1-enyl)-1-benzofuran place the substituent on the furan ring (position 2). This positional difference has significant consequences: 2-nitrobenzofurans and 3-nitrobenzofurans exhibit markedly different dienophilic reactivity in polar Diels–Alder cycloadditions, with 2-nitrobenzofurans showing distinct regioselectivity patterns governed by the strong electron-withdrawing effect of the nitro group conjugated with the furan oxygen [1]. In 5-substituted benzofurans, the nitroalkenyl group is electronically decoupled from the furan oxygen, residing on the benzo ring where it experiences different resonance and inductive effects. Synthetic access also differs: 5-substituted benzofuran derivatives typically require 5-formylbenzofuran precursors for nitroaldol (Henry) condensation with nitroethane, whereas 2-substituted analogs are accessed via benzofuran-2-carbaldehyde [2]. This regiochemical distinction determines both the synthetic route required for procurement and the compound's subsequent reactivity profile in cycloaddition, reduction, and Michael addition chemistry.

Regiochemical Position
Class-level
5-substitution places nitroalkene on benzo ring, electronically decoupled from furan O; 2-substituted isomers show distinct Diels–Alder regioselectivity.
Determines synthetic route and may influence reactivity profile
Head-to-head kinetic data not reported
Regiochemistry Synthetic chemistry Diels–Alder reactivity

Nonlinear Optical (NLO) Chromophore Potential Offers Differentiated Utility Beyond Antimicrobial Applications

The compound (E)-1-(benzofuran-5-yl)-2-nitropropene (BFNP), which corresponds to 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran, has been explicitly synthesized and crystallized for evaluation as a potential nonlinear optical (NLO) material [1]. The molecule possesses the canonical D–π–A (donor–π–acceptor) architecture required for second-order NLO response: the benzofuran oxygen serves as an electron donor, the conjugated vinyl bridge provides the π-spacer, and the nitro group acts as the electron acceptor. This functional application differentiates the target compound from nitroalkenyl arenes developed solely for antimicrobial purposes. In contrast, related benzodifuran-based NLO chromophores have demonstrated second harmonic generation (SHG) responses on the order of 10⁻¹³ m V⁻¹ under picosecond laser irradiation [2], providing a class-level benchmark. While quantitative hyperpolarizability (β) or SHG efficiency data have not yet been published for BFNP itself, the crystallographic characterization and the deliberate targeting of NLO properties establish this compound as a candidate for materials science procurement distinct from purely bioactivity-driven nitroalkenyl arenes.

NLO Chromophore Potential
Reported
Crystal structure determined; D–π–A architecture with benzofuran donor, vinyl bridge, nitro acceptor suitable for NLO evaluation.
Supports materials science procurement as candidate NLO chromophore
Quantitative NLO parameters not yet published
Nonlinear optics Second harmonic generation Donor–acceptor chromophore

5-[(E)-2-Nitroprop-1-enyl]-1-benzofuran: Evidence-Backed Procurement-Rationale Scenarios


Scaffold-Hopping Medicinal Chemistry: Benzofuran Replacement for Benzodioxole Nitroalkenyl Pharmacophores

Research teams investigating protein tyrosine phosphatase (PTP) inhibitors or redox-active antimicrobial nitroalkenyl arenes can use 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran as a scaffold-hopping replacement for the well-characterized benzodioxole analog NPBD. The benzofuran core provides a distinct electronic environment (single furan oxygen vs. methylenedioxy) while retaining the identical nitropropenyl pharmacophore that is essential for Michael addition to catalytic cysteine thiolates in PTP active sites [1]. This enables systematic exploration of heterocycle-dependent SAR without altering the warhead chemistry. The established NPBD antifungal MIC data (1–16 µg/mL across diverse fungal pathogens) [2] provide a quantitative benchmark against which the benzofuran analog's activity can be directly compared in future head-to-head assays.

Nonlinear Optical Materials Development: D–π–A Chromophore with Benzofuran Donor

Materials scientists developing organic second-order NLO chromophores can procure 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran (BFNP) as a pre-characterized D–π–A candidate with established crystallographic parameters. The molecule's benzofuran donor, conjugated vinyl π-bridge, and nitro acceptor conform to the design principles validated in benzodifuran-based NLO systems that achieved SHG responses of ~10⁻¹³ m V⁻¹ [1]. The availability of single-crystal growth protocols from ethyl acetate enables rapid integration into thin-film or guest–host polymer NLO device fabrication workflows [2].

Synthetic Methodology Development: E-Configured Nitroalkene as a Stereodefined Michael Acceptor Building Block

Organic methodology groups investigating enantioselective Michael additions, organocatalytic transformations, or nitroalkene reduction cascades can employ 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran as a stereochemically defined, benzofuran-functionalized Michael acceptor. The E-configuration places the nitro group trans to the benzofuran ring, creating a specific steric and electronic environment for nucleophilic attack that differs from the Z-isomer and from simpler β-nitrostyrenes. The compound's well-defined ¹H NMR signature (vinyl proton at δ 7.82 ppm, J = 15.6 Hz) enables precise monitoring of consumption during reaction optimization [1]. The nitro group can be subsequently reduced to the corresponding amine for further derivatization, making this compound a versatile intermediate for constructing benzofuran-containing amine libraries.

Anti-Infective Drug Discovery: Positional Isomer Screening for Antibacterial Selectivity

Antimicrobial discovery programs can use 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran as part of a systematic positional isomer screen to identify optimal nitro group placement for antibacterial potency and selectivity. The class-level SAR derived from the Nicoletti et al. (2013) study demonstrates that the nature of the aryl scaffold dramatically influences antimicrobial spectrum breadth among nitroalkenyl arenes, with only 2 of 20 compounds showing broad activity [1]. By comparing the 5-substituted benzofuran against its 2-substituted positional isomer and against the benzodioxole analog, researchers can map the contribution of both heterocycle identity and substitution position to Gram-positive, Gram-negative, and antifungal activity profiles.

Application
Selection Property
Validation Focus
Scaffold-hopping medicinal chemistry
Heterocycle electronic profile
PTP inhibition and antimicrobial activity benchmarking
NLO materials development
D–π–A chromophore architecture
Second-order NLO response characterization
Synthetic methodology development
Stereodefined E-configuration
Reactivity monitoring via ¹H NMR and enantioselective addition
Antimicrobial screening research
Positional isomer differentiation
Antibacterial spectrum screening against Gram-positive/negative strains
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